molecular formula C14H20N2O2S2 B12121392 Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- CAS No. 1082893-18-2

Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-

Cat. No.: B12121392
CAS No.: 1082893-18-2
M. Wt: 312.5 g/mol
InChI Key: QUBFWKADXUIVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- is a complex organic compound that features a thiomorpholine ring substituted with a pyrrolidinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine, followed by reduction of the nitro group to an amine and subsequent sulfonylation with pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- is unique due to its combination of a thiomorpholine ring and a pyrrolidinylsulfonylphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1082893-18-2

Molecular Formula

C14H20N2O2S2

Molecular Weight

312.5 g/mol

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)thiomorpholine

InChI

InChI=1S/C14H20N2O2S2/c17-20(18,16-8-1-2-9-16)13-5-3-12(4-6-13)14-11-19-10-7-15-14/h3-6,14-15H,1-2,7-11H2

InChI Key

QUBFWKADXUIVRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CSCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.